3-(1H-benzimidazol-2-yl)benzoic acid 3-(1H-benzimidazol-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 402944-81-4
VCID: VC1983049
InChI: InChI=1S/C14H10N2O2/c17-14(18)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)(H,17,18)
SMILES: C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=O)O
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol

3-(1H-benzimidazol-2-yl)benzoic acid

CAS No.: 402944-81-4

Cat. No.: VC1983049

Molecular Formula: C14H10N2O2

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-benzimidazol-2-yl)benzoic acid - 402944-81-4

Specification

CAS No. 402944-81-4
Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
IUPAC Name 3-(1H-benzimidazol-2-yl)benzoic acid
Standard InChI InChI=1S/C14H10N2O2/c17-14(18)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)(H,17,18)
Standard InChI Key BQKXFNQLZLSSEP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=O)O

Introduction

Structural Characteristics and Basic Properties

3-(1H-benzimidazol-2-yl)benzoic acid is a crystalline compound characterized by a benzimidazole ring system attached at the 2-position to a benzoic acid group at the meta position. Its structure combines the aromatic character of both functional groups, creating a versatile scaffold for various applications.

Chemical Identity

The compound has a well-defined chemical identity with the following specifications:

ParameterValue
Chemical Name3-(1H-benzimidazol-2-yl)benzoic acid
CAS Registry Number402944-81-4
Molecular FormulaC₁₄H₁₀N₂O₂
Molecular Weight238.24 g/mol
IUPAC Name3-(1H-benzimidazol-2-yl)benzoic acid
InChIInChI=1S/C14H10N2O2/c17-14(18)10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)(H,17,18)
InChIKeyBQKXFNQLZLSSEP-UHFFFAOYSA-N

The compound contains a 1H-benzimidazole nucleus connected to a benzoic acid group at the meta position, creating a structure with potential hydrogen bonding capabilities through the NH group of the benzimidazole and the carboxylic acid function .

Physical Properties

The physical properties of 3-(1H-benzimidazol-2-yl)benzoic acid have been determined through various analytical techniques:

PropertyValue
Physical StateCrystalline solid
Density1.377 g/cm³
Boiling Point530.4°C at 760 mmHg
Vapor PressureLow (similar to other benzimidazole derivatives)
SolubilityLimited solubility in water; soluble in polar organic solvents
Commercial PurityTypically 95%

These physical characteristics are consistent with other benzimidazole-containing compounds, which generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding .

Synthetic Methodologies

The synthesis of 3-(1H-benzimidazol-2-yl)benzoic acid can be achieved through several established routes, drawing parallels from similar benzimidazole derivatives documented in the literature.

General Synthetic Approaches for Benzimidazole Derivatives

Benzimidazole core structures are typically synthesized through one of three main approaches:

  • Phillips-Ladenburg reaction: Condensation of o-phenylenediamine with carboxylic acids

  • Weidenhagen reaction: Reaction of o-phenylenediamine with aldehydes/ketones in the presence of oxidizing agents

  • Mamedov heterocycle rearrangement: Acid-catalyzed transformation of quinoxalinone derivatives

Modern Synthetic Improvements

Recent advancements in benzimidazole synthesis have incorporated:

  • Microwave irradiation to enhance reaction efficiency

  • Catalytic approaches using metal nanoparticles (particularly ZnO nanoparticles)

  • Green chemistry methodologies with reduced solvent usage

For example, ZnO-nanoparticle catalyzed reactions have demonstrated yields of up to 92% for benzimidazole derivatives with significantly reduced reaction times compared to traditional methods .

Structural Characterization

Spectroscopic Analysis

Characterization of 3-(1H-benzimidazol-2-yl)benzoic acid and related benzimidazole compounds typically relies on multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For benzimidazole derivatives, diagnostic NMR signals include:

  • ¹H NMR: The NH proton of the benzimidazole typically appears as a singlet between δ 12-13 ppm

  • Aromatic protons generally resonate in the region of δ 7-8 ppm

  • ¹³C NMR: The C=N carbon of the benzimidazole ring appears around δ 149-163 ppm

  • The carbonyl carbon of the carboxylic group typically appears at approximately δ 167 ppm

Infrared Spectroscopy

Characteristic IR absorption bands include:

  • N-H stretching (3200-3400 cm⁻¹)

  • C=N stretching (1620-1640 cm⁻¹)

  • C=O stretching from carboxylic acid (1700-1730 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

X-ray Crystallography

Crystal structure analysis provides definitive structural confirmation. For benzimidazole derivatives, X-ray studies reveal:

  • Planar or near-planar benzimidazole ring systems

  • Specific hydrogen bonding patterns, particularly involving the NH group of benzimidazole and carboxylic acid functions

  • Molecular packing arrangements influenced by π-π stacking interactions

Bacteria TypeActivity LevelReference Compounds
Gram-positiveModerate to highAmpicillin, Norfloxacin
Gram-negativeVariableCiprofloxacin
MRSAPotentially highVancomycin

Benzimidazoles with carboxylic acid functionalities often demonstrate enhanced bacterial membrane penetration, potentially increasing their antimicrobial efficacy .

Antifungal Activity

Related benzimidazole derivatives have shown antifungal properties against species including Aspergillus niger and Aspergillus fumigatus. Compounds with similar structural elements have demonstrated minimum inhibitory concentrations as low as 1.95-3.9 μg/mL against these fungal species .

Enzyme Inhibition

Benzimidazole derivatives can act as enzyme inhibitors, particularly targeting:

  • DNA Gyrase and Topoisomerase IV

  • β-ketoacyl-acyl carrier protein synthase III (FabH)

These inhibitory activities contribute to their antimicrobial effects by disrupting essential bacterial processes. For example, FabH inhibitors can disrupt bacterial fatty acid biosynthesis, which is critical for bacterial survival .

Structure-Activity Relationships

Structure-activity relationship studies of benzimidazole derivatives indicate several key features that influence biological activity:

Key Structural Features

  • The benzimidazole core provides a rigid scaffold that can interact with biological targets through hydrogen bonding and π-stacking

  • The carboxylic acid group enhances water solubility and can form salt bridges with positively charged amino acid residues in target proteins

  • The meta-substitution pattern on the benzoic acid moiety may influence the compound's ability to fit into binding pockets of target enzymes or receptors

Comparative Analysis

When comparing 3-(1H-benzimidazol-2-yl)benzoic acid with its isomer 2-(1H-benzimidazol-2-yl)benzoic acid, notable differences in biological activity and physical properties may exist due to:

  • Different spatial arrangements affecting molecular recognition

  • Altered intramolecular hydrogen bonding capabilities

  • Different crystal packing arrangements affecting solubility

The positional isomer 2-(1H-benzimidazol-2-yl)benzoic acid (CAS: 16529-06-9) has been more extensively studied and has demonstrated its own range of biological activities .

Analytical Methods for Detection and Quantification

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for analyzing benzimidazole derivatives:

  • Typical TLC systems use ethyl acetate:n-hexane mixtures (7:3) as mobile phases

  • HPLC analysis often employs C18 columns with acetonitrile-water gradient systems

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the benzimidazole structure. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for these compounds .

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